molecular formula C25H22ClNO5 B2661577 4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one CAS No. 867136-63-8

4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B2661577
CAS No.: 867136-63-8
M. Wt: 451.9
InChI Key: SGULYYHUTBGGFK-UHFFFAOYSA-N
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Description

4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure combining a pyrrolone core with diverse functional groups, including a chlorinated benzoyl group, an ethoxy substituent, a furan ring, and a hydroxy group. These structural elements contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative or an amide. The reaction conditions often require a dehydrating agent and a catalyst to facilitate ring closure.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-chloro-4-ethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the pyrrolone core under basic conditions.

    Final Functionalization: The hydroxy group can be introduced through selective oxidation or hydrolysis reactions, depending on the protecting groups used in the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.

    Purification Techniques: Employing advanced chromatographic methods or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminum hydride).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Formation of alcohols from carbonyl compounds.

    Substitution: Formation of new C-N, C-S, or C-O bonds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s structural features suggest potential biological activity, such as enzyme inhibition or receptor binding. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

Due to its potential biological activities, this compound might be investigated as a lead compound in drug discovery. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel polymers or as a precursor for functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one exerts its effects would depend on its specific application. For instance:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access and inhibiting its activity.

    Receptor Binding: It could interact with cell surface receptors, modulating signal transduction pathways.

    Antimicrobial Action: The compound might disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
  • 4-(3-chloro-4-ethoxybenzoyl)-1-[(thiophen-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one provides distinct reactivity and potential biological activity compared to its analogs

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5/c1-3-31-20-11-10-17(13-19(20)26)23(28)21-22(16-8-6-15(2)7-9-16)27(25(30)24(21)29)14-18-5-4-12-32-18/h4-13,22,28H,3,14H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOKKDHHKWWMCA-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=C(C=C4)C)/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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